molecular formula C15H15ClN2O2 B4816398 2-(2-CHLOROPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE

2-(2-CHLOROPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE

Cat. No.: B4816398
M. Wt: 290.74 g/mol
InChI Key: CYFPTGPBYDGWDB-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-N-[(pyridin-3-yl)methyl]propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorophenoxy group and a pyridinylmethyl group attached to a propanamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N-[(pyridin-3-yl)methyl]propanamide typically involves the reaction of 2-chlorophenol with pyridine derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction between 2-chlorophenol and a pyridine derivative . The reaction is often carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N-[(pyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in DMF.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenoxy)-N-[(pyridin-3-yl)methyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenoxy)-N-[(pyridin-3-yl)methyl]propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-11(20-14-7-3-2-6-13(14)16)15(19)18-10-12-5-4-8-17-9-12/h2-9,11H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFPTGPBYDGWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN=CC=C1)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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